molecular formula C₂₃H₂₃FNNaO₄ B1140792 Fluvastatin N-ethyl sodium CAS No. 93936-64-2

Fluvastatin N-ethyl sodium

Número de catálogo B1140792
Número CAS: 93936-64-2
Peso molecular: 419.42
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fluvastatin N-ethyl sodium, also known as Fluvastatin Na, is a synthetic statin drug used to lower cholesterol levels and reduce the risk of cardiovascular diseases. It is a hydroxy-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, or statin, that works by blocking the enzyme responsible for the body's production of cholesterol. Fluvastatin Na is the first of the synthetic statins to be approved for use in the United States.

Aplicaciones Científicas De Investigación

Pharmacological Profile and Clinical Efficacy

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is primarily acknowledged for its cholesterol-lowering efficacy, contributing to its role in managing hypercholesterolemia. Distinct from other statins due to its synthetic nature and specific pharmacokinetic characteristics, fluvastatin demonstrates a notable reduction in low-density lipoprotein (LDL) cholesterol, with its effects sustained over long-term administration. Clinical trials have validated its efficacy, showing significant decreases in LDL cholesterol levels, and suggest an economic advantage due to its lower acquisition costs compared to other statins (Plosker & Wagstaff, 1996). Additionally, fluvastatin's pharmacodynamic properties extend beyond mere lipid modulation, implicating broader cardiovascular benefits.

Pleiotropic Effects

Emerging evidence highlights fluvastatin's pleiotropic effects, including anti-atherosclerotic and antithrombotic actions that contribute to its cardiovascular benefits. These effects are not solely attributable to its cholesterol-lowering capabilities but also involve modulation of the mevalonate pathway, immunomodulation, inhibition of low-density lipoprotein oxidation, and effects on smooth muscle cell proliferation and migration. Such mechanisms suggest fluvastatin's potential in stabilizing atherosclerotic plaques and improving endothelial function, underscoring its therapeutic versatility beyond lipid reduction (Corsini, 2000).

Safety and Drug-Drug Interactions

Safety profiles and drug-drug interaction studies of fluvastatin have been extensively reviewed, illustrating its compatibility with a wide range of medications commonly prescribed for cardiovascular conditions and beyond. Notably, fluvastatin's metabolic pathway, primarily involving CYP2C9, distinguishes it from other statins metabolized by CYP3A4, reducing the potential for pharmacokinetic interactions. This aspect is crucial in managing patients with polypharmacy, ensuring a lower risk of adverse reactions and enhancing patient safety (Shitara & Sugiyama, 2006).

Potential in Renal Transplant Recipients

In the context of renal transplantation, fluvastatin has demonstrated promising outcomes in managing post-transplant hyperlipidemia, a common and significant risk factor for cardiovascular morbidity and mortality in this population. Studies indicate that fluvastatin, particularly in doses up to 80 mg/day, is well-tolerated among renal transplant recipients receiving cyclosporin, without reported instances of myopathy or rhabdomyolysis. This suggests fluvastatin's potential for improving survival rates by addressing cardiovascular risks and possibly impacting graft rejection rates (Jardine & Holdaas, 1999).

Safety and Hazards

When handling Fluvastatin N-ethyl sodium, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. It is used in combination with a low-fat diet, a weight-loss program, and exercise to reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on expanding its indications and improving its efficacy and safety profile.

Análisis Bioquímico

Biochemical Properties

Fluvastatin N-ethyl sodium interacts with the enzyme HMG-CoA reductase, blocking its function . This interaction is competitive, meaning this compound competes with HMG-CoA for binding to the enzyme . By inhibiting HMG-CoA reductase, this compound prevents the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis .

Cellular Effects

This compound has significant effects on various types of cells, particularly liver cells where cholesterol synthesis primarily occurs . By inhibiting HMG-CoA reductase, it reduces the production of cholesterol, impacting cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s function . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing cholesterol synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is extensively metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite . These metabolites are excreted in the bile, and approximately 95% of a dose is recovered in the feces .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to reduce cholesterol levels and alter endothelial function and plaque stability in animal models .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol .

Transport and Distribution

This compound is extensively absorbed from the gastrointestinal tract . After absorption, it is nearly completely extracted and metabolized in the liver . Due to its hydrophilic nature and extensive plasma protein binding, this compound has a small volume of distribution with minimal concentrations in extrahepatic tissues .

Subcellular Localization

This compound is primarily localized in the liver, where cholesterol synthesis occurs . It interacts with HMG-CoA reductase, an enzyme found in the endoplasmic reticulum of liver cells . The inhibition of this enzyme by this compound is a crucial step in its mechanism of action .

Propiedades

IUPAC Name

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBBQAQDAUENCT-HDPLEABFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93936-64-2
Record name Fluvastatin N-ethyl sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUVASTATIN N-ETHYL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.